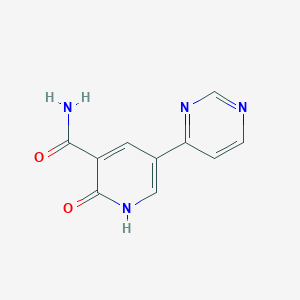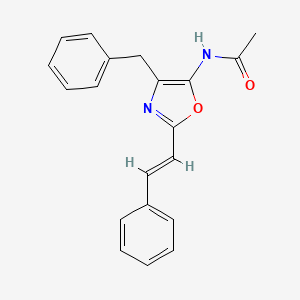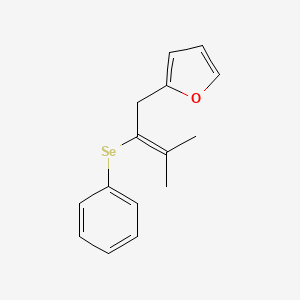
5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a sec-butyl group at the 5-position and a 4-methoxyphenyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with sec-butylamine to form an intermediate Schiff base, which is then cyclized with a suitable reagent such as urea or thiourea to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(sec-Butyl)-2-(4-formylphenyl)pyrimidin-4(1H)-one or 5-(sec-Butyl)-2-(4-carboxyphenyl)pyrimidin-4(1H)-one.
Reduction: 5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidine.
Substitution: 5-(sec-Butyl)-2-(4-aminophenyl)pyrimidin-4(1H)-one or 5-(sec-Butyl)-2-(4-thiolphenyl)pyrimidin-4(1H)-one.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The specific pathways involved depend on the nature of the target and the context of its use.
相似化合物的比较
Similar Compounds
5-(sec-Butyl)-2-phenylpyrimidin-4(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-(sec-Butyl)-2-(4-hydroxyphenyl)pyrimidin-4(1H)-one: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and hydrogen bonding interactions.
5-(sec-Butyl)-2-(4-chlorophenyl)pyrimidin-4(1H)-one: The presence of a chlorine atom can alter its electronic properties and reactivity.
Uniqueness
5-(sec-Butyl)-2-(4-methoxyphenyl)pyrimidin-4(1H)-one is unique due to the presence of both the sec-butyl and methoxyphenyl groups, which confer specific chemical and biological properties. The methoxy group can participate in hydrogen bonding and electronic interactions, while the sec-butyl group provides steric hindrance and hydrophobic character.
属性
CAS 编号 |
61454-67-9 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC 名称 |
5-butan-2-yl-2-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2/c1-4-10(2)13-9-16-14(17-15(13)18)11-5-7-12(19-3)8-6-11/h5-10H,4H2,1-3H3,(H,16,17,18) |
InChI 键 |
YGYMORFGQAVNIC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CN=C(NC1=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


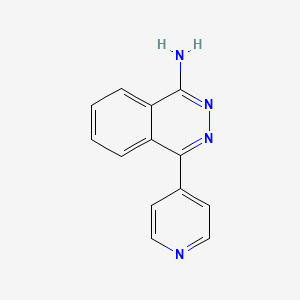
![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)
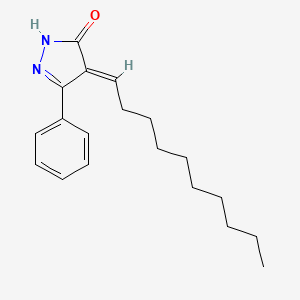

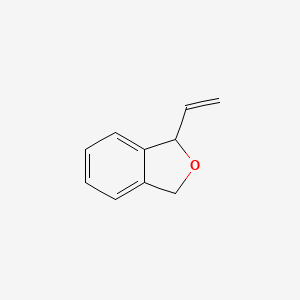

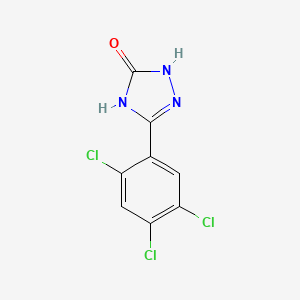
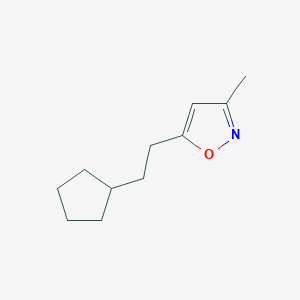
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)

